5,5'-oxybis(3-phenyl-2,1-benzisoxazole)
Overview
Description
5,5'-oxybis(3-phenyl-2,1-benzisoxazole) is a useful research compound. Its molecular formula is C26H16N2O3 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5,5'-oxybis(3-phenyl-2,1-benzisoxazole) is 404.11609238 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Polymer Applications
5,5'-oxybis(3-phenyl-2,1-benzisoxazole) derivatives have been explored in the field of high-temperature proton exchange membrane fuel cells. Polybenzimidazoles derived from these compounds exhibit good thermal stability, oxidative stability, and mechanical properties. These materials also show high proton conductivity, making them suitable for applications in proton exchange membranes for fuel cells (Chen, Chen, Liu, & Chen, 2016).
2. Synthesis of Benzisoxazoles
Benzisoxazoles like 5,5'-oxybis(3-phenyl-2,1-benzisoxazole) are synthesized through various methods. Their utility as intermediates in organic synthesis is significant, providing pathways for creating diverse chemical entities. Studies have shown efficient methodologies for the synthesis of 2,1-benzisoxazoles, highlighting their role in organic and medicinal chemistry (Chiarini, Del Vecchio, Marinelli, Rossi, & Arcadi, 2016).
3. Photolysis Studies
Research on the photolysis of 3-phenyl-2,1-benzisoxazole derivatives, including 5,5'-oxybis(3-phenyl-2,1-benzisoxazole), in different acid environments has contributed to understanding their behavior under specific conditions. These studies have implications for their use in photochemical applications and further chemical transformations (Giovannini & De Sousa, 1979).
4. Catalytic Properties
The catalytic properties of benzisoxazole derivatives have been studied in reactions like cyclo-oligomerization. These compounds' reactivity under phase transfer conditions demonstrates their potential in catalyzing various chemical reactions, contributing to synthetic chemistry and materials science (Badrieh, Blum, Amer, Peter, & Vollhardt, 1991).
5. Electronic Materials
Benzobisoxazole-based compounds, which are related to 5,5'-oxybis(3-phenyl-2,1-benzisoxazole), have been synthesized for applications in electronic materials. These compounds, exhibiting high thermal stability and ambipolar transport properties, are used in the fabrication of high-efficiency organic light-emitting devices (Yin, Zhang, Peng, Zhou, Zeng, Zhu, Xie, Li, Ma, & Yang, 2015)
Properties
IUPAC Name |
3-phenyl-5-[(3-phenyl-2,1-benzoxazol-5-yl)oxy]-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O3/c1-3-7-17(8-4-1)25-21-15-19(11-13-23(21)27-30-25)29-20-12-14-24-22(16-20)26(31-28-24)18-9-5-2-6-10-18/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFKQCASEWRXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC4=CC5=C(ON=C5C=C4)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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